molecular formula C7H13N3 B13112026 2-(3-Ethylimidazolidin-1-yl)acetonitrile

2-(3-Ethylimidazolidin-1-yl)acetonitrile

Cat. No.: B13112026
M. Wt: 139.20 g/mol
InChI Key: ZZDFWRQRXSMDPZ-UHFFFAOYSA-N
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Description

2-(3-Ethylimidazolidin-1-yl)acetonitrile is a heterocyclic compound that contains an imidazolidine ring substituted with an ethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylimidazolidin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as nickel, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylimidazolidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-Ethylimidazolidin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethylimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a similar ring structure.

    Imidazolidine: A related compound without the nitrile group.

    Ethylimidazole: Similar to 2-(3-Ethylimidazolidin-1-yl)acetonitrile but lacks the acetonitrile group.

Uniqueness

This compound is unique due to the presence of both the ethyl and acetonitrile groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(3-ethylimidazolidin-1-yl)acetonitrile

InChI

InChI=1S/C7H13N3/c1-2-9-5-6-10(7-9)4-3-8/h2,4-7H2,1H3

InChI Key

ZZDFWRQRXSMDPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C1)CC#N

Origin of Product

United States

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